molecular formula C17H20N2O2 B029809 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine CAS No. 86847-67-8

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine

Cat. No. B029809
CAS RN: 86847-67-8
M. Wt: 284.35 g/mol
InChI Key: SOXFRJCJASVFDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves processes like ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with suitable agents such as DMF (dimethylformamide), and subsequent acid hydrolysis. These methods are designed to introduce or modify functional groups in a controlled manner to achieve the desired product (Rivera et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and other spectral methods. These analytical techniques provide detailed information about the arrangement of atoms, the configuration of functional groups, and the overall geometry of the molecule.

Chemical Reactions and Properties

Compounds like 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine undergo various chemical reactions, including but not limited to, coupling reactions catalyzed by metals (e.g., Rh(III) catalysis) leading to substituted pyridines (Neely & Rovis, 2013). These reactions often involve steps such as reversible C-H activation, alkene insertion, and C-N bond formation/N-O bond cleavage processes.

Scientific Research Applications

Efficient Synthesis

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine is involved in the highly efficient synthesis of related compounds. For example, it's used in the synthesis of 2-Amino-3-pyridinecarboxaldehyde through ortho-lithiation and subsequent reactions, as demonstrated by Rivera et al. (2001) in their study on efficient synthesis processes (Rivera et al., 2001).

Modeling Purple Acid Phosphatases

This compound is used in creating asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes, serving as models for purple acid phosphatases. Bosch et al. (2016) explored its application in the synthesis of these complexes and their role in phosphoester hydrolysis activity (Bosch et al., 2016).

Metabolic Studies

The compound also plays a role in understanding metabolism, particularly in studying the metabolic pathways of related substances. Eyer and Hell (1983) investigated the metabolism of 3-benzoylpyridine, a related compound, revealing insights into the metabolic processing of such chemicals (Eyer & Hell, 1983).

Synthesis of Naphthyridines

Turner (1990) explored a process involving 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine for the synthesis of naphthyridines. This process includes regiospecific ortho metalation and formylation, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Turner, 1990).

Synthesis of Pyrazolo[3,4-b]pyridines

Lavecchia et al. (2004) used 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine in the synthesis of pyrazolo[3,4-b]pyridines, involving palladium-mediated coupling reactions. This highlights the compound's versatility in synthesizing diverse heterocyclic compounds (Lavecchia et al., 2004).

Secondary Coordination Sphere Decoration

Graef et al. (2011) described the decoration of the second coordination sphere in pyrazolate-based dinickel(II) complexes with pivaloylamido groups, illustrating the compound's utility in modifying metal complexes (Graef et al., 2011).

properties

IUPAC Name

N-[3-[hydroxy(phenyl)methyl]pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11,14,20H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXFRJCJASVFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395426
Record name 5P-345S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine

CAS RN

86847-67-8
Record name N-[3-(Hydroxyphenylmethyl)-2-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86847-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5P-345S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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